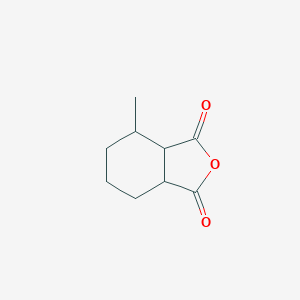

3-Methylhexahydrophthalic anhydride

概要

説明

3-Methylhexahydrophthalic anhydride is an organic compound with the molecular formula C9H12O3. It is a colorless, transparent liquid known for its use as a curing agent in epoxy resins, particularly in the electrical and electronics industries. This compound is valued for its low melting point, long pot life, and excellent thermal and electrical properties .

準備方法

Synthetic Routes and Reaction Conditions: 3-Methylhexahydrophthalic anhydride is typically synthesized through the catalytic hydrogenation of methyl tetrahydrophthalic anhydride. This process involves the use of nickel-based catalysts, often enhanced with porous alumina or ruthenium to improve activity and stability . The reaction conditions include a hydrogen pressure of around 0.5 to 1.0 MPa and temperatures ranging from 100 to 150°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar catalytic hydrogenation processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions: 3-Methylhexahydrophthalic anhydride undergoes various chemical reactions, including:

Hydrogenation: Conversion of methyl tetrahydrophthalic anhydride to this compound.

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to form amides.

Common Reagents and Conditions:

Hydrogenation: Nickel-based catalysts, hydrogen gas, temperatures of 100-150°C.

Esterification: Alcohols, acid catalysts, moderate temperatures.

Amidation: Amines, acid catalysts, moderate temperatures.

Major Products:

Hydrogenation: this compound.

Esterification: Esters of this compound.

Amidation: Amides of this compound.

科学的研究の応用

3-Methylhexahydrophthalic anhydride has a wide range of applications in scientific research and industry:

Chemistry: Used as a curing agent for epoxy resins, providing excellent thermal and electrical properties.

Biology: Potential use in the development of biobased materials.

Medicine: Investigated for its potential in drug delivery systems due to its reactivity and stability.

Industry: Utilized in the production of high-performance coatings, adhesives, and composites.

作用機序

The mechanism of action of 3-Methylhexahydrophthalic anhydride primarily involves its reactivity with nucleophiles. The compound’s anhydride group reacts with hydroxyl or amine groups, leading to the formation of esters or amides, respectively . This reactivity is crucial for its role as a curing agent in epoxy resins, where it facilitates the cross-linking of polymer chains, resulting in a hardened material with enhanced properties .

類似化合物との比較

3-Methylhexahydrophthalic anhydride is often compared with other anhydrides such as:

Methyl tetrahydrophthalic anhydride: Precursor in the synthesis of this compound.

Hexahydrophthalic anhydride: Similar structure but lacks the methyl group, resulting in different reactivity and properties.

Phthalic anhydride: Aromatic anhydride with different applications and reactivity compared to aliphatic anhydrides like this compound.

The uniqueness of this compound lies in its combination of low melting point, long pot life, and excellent thermal and electrical properties, making it highly suitable for specialized applications in the electronics and coatings industries .

生物活性

3-Methylhexahydrophthalic anhydride (3-MHHPA) is a cyclic dicarboxylic anhydride widely used as a hardener in epoxy resin formulations. Its unique chemical structure, characterized by a six-membered ring containing two carbonyl groups, contributes to its reactivity and biological activity. This article explores the biological effects of 3-MHHPA, including its potential health hazards, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₁₂O₃

- CAS Number : 57110-29-9

- Molecular Structure : The compound features a methyl substitution that influences its reactivity compared to other hexahydrophthalic derivatives.

Biological Activity Overview

3-MHHPA has been identified as a moderate skin irritant and respiratory sensitizer. Exposure can lead to various allergic reactions, particularly in occupational settings where workers may come into contact with the compound. Key findings regarding its biological activity include:

- Allergic Reactions : Studies have documented cases of dermatitis and respiratory symptoms among workers exposed to 3-MHHPA, indicating its potential as an allergen .

- Mechanisms of Action : Interaction studies suggest that 3-MHHPA can acylate proteins, leading to sensitization responses. This mechanism is critical for understanding how repeated exposure can trigger allergic reactions .

Toxicological Profile

The toxicological data on 3-MHHPA reveal significant insights into its safety profile:

| Endpoint | Value | Study Source |

|---|---|---|

| LD50 (Oral) | 2700 mg/kg (rats) | NICNAS |

| LD50 (Dermal) | >2000 mg/kg (rabbits) | NICNAS |

| Skin Irritation | Moderate irritant | ECHA |

| Respiratory Sensitization | Positive evidence from animal studies | NICNAS |

Occupational Exposure Studies

A study conducted to evaluate the biological monitoring of workers exposed to 3-MHHPA revealed significant findings regarding exposure levels and biological markers:

- Objective : To assess whether methylhexahydrophthalic acid (MHHP acid) in urine and plasma could serve as biomarkers for exposure to MHHPA.

- Methods : Air samples were collected from the workplace, and urinary levels of MHHP acid were analyzed in workers during exposure.

- Results : The study found a correlation between air levels of MHHPA and urinary concentrations of MHHP acid, indicating that urinary levels could effectively reflect exposure levels .

Respiratory Sensitization Studies

Research involving guinea pigs demonstrated that exposure to 3-MHHPA could induce respiratory allergic responses. Notable observations included:

- Symptoms such as bronchial obstruction and secretion were reported following exposure.

- Recovery from respiratory effects typically occurred within 30 minutes post-exposure, highlighting the acute nature of the sensitization response .

Environmental Monitoring

Due to its potential health hazards, environmental monitoring of 3-MHHPA is critical. Researchers have developed methods for detecting and quantifying this compound in air and biological samples. These methods are essential for assessing exposure risks in occupational settings.

特性

IUPAC Name |

4-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBYUPMEYVDXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029378 | |

| Record name | Hexahydro-4-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57110-29-9, 53319-73-6 | |

| Record name | 3-Methylhexahydrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57110-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC225257 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, hexahydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexahydro-4-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-3-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。